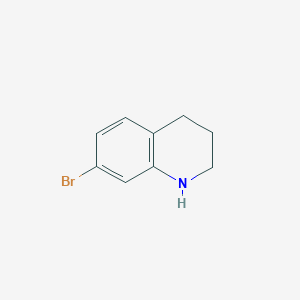











|
REACTION_CXSMILES
|
B(F)(F)F.CCOCC.C([Si](C(C)C)(C(C)C)O/[N:15]=[C:16]1/[CH2:17][CH2:18][C:19]2[C:24]/1=[CH:23][C:22]([Br:25])=[CH:21][CH:20]=2)(C)C.S(C)C.O>CCOCC>[Br:25][C:22]1[CH:23]=[C:24]2[C:19]([CH2:18][CH2:17][CH2:16][NH:15]2)=[CH:20][CH:21]=1 |f:0.1|
|


|
Name
|
|
|
Quantity
|
56.7 mL
|
|
Type
|
reactant
|
|
Smiles
|
B(F)(F)F.CCOCC
|
|
Name
|
|
|
Quantity
|
66 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)[Si](O\N=C/1\CCC2=CC=C(C=C12)Br)(C(C)C)C(C)C
|
|
Name
|
|
|
Quantity
|
400 mL
|
|
Type
|
solvent
|
|
Smiles
|
CCOCC
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
S(C)C
|
|
Name
|
ice water
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
O
|
|
Name
|
petroleum ether
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
0 °C
|
|
Type
|
CUSTOM
|
|
Details
|
stirred for 3.5 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
ADDITION
|
|
Details
|
BH3 (31.5 g, 39.48 mL 415.5 mmol) was then added dropwise
|
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction mixture was heated
|
|
Type
|
TEMPERATURE
|
|
Details
|
This reaction mixture was heated to 70° C. for 80 minutes
|
|
Duration
|
80 min
|
|
Type
|
TEMPERATURE
|
|
Details
|
to cool to rt
|
|
Type
|
WASH
|
|
Details
|
washed with Et2O
|
|
Type
|
EXTRACTION
|
|
Details
|
extracted three times with Et2O
|
|
Type
|
WASH
|
|
Details
|
The combined organic phases were washed with brine
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over K2CO3
|
|
Type
|
CUSTOM
|
|
Details
|
The crude material was purified by column chromatography on silica gel eluting with a gradient of PE
|


Reaction Time |
3.5 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC1=CC=C2CCCNC2=C1
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 11.2 g | |
| YIELD: PERCENTYIELD | 31% | |
| YIELD: CALCULATEDPERCENTYIELD | 30.5% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |